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N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide

Lipophilicity CNS penetration Physicochemical profiling

N-(2-(1-Propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide (CAS 955592-10-6; IUPAC: 2,2-dimethyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]propanamide) is a synthetic small molecule (C₁₉H₃₀N₂O, MW 302.46) comprising a 1,2,3,4-tetrahydroquinoline core N-substituted with an n-propyl group and a C-6 ethyl linker terminating in a sterically hindered pivalamide moiety. The compound is supplied as a research-chemical with purity ≥95% and exhibits computed physicochemical descriptors—clogP 3.14, topological polar surface area (TPSA) 32.34 Ų, one hydrogen bond donor, and three hydrogen bond acceptors—that place it within Lipinski and CNS drug-like property space.

Molecular Formula C19H30N2O
Molecular Weight 302.462
CAS No. 955592-10-6
Cat. No. B2543469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide
CAS955592-10-6
Molecular FormulaC19H30N2O
Molecular Weight302.462
Structural Identifiers
SMILESCCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(C)(C)C
InChIInChI=1S/C19H30N2O/c1-5-12-21-13-6-7-16-14-15(8-9-17(16)21)10-11-20-18(22)19(2,3)4/h8-9,14H,5-7,10-13H2,1-4H3,(H,20,22)
InChIKeyLXWORQRSTAJSNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1-Propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide (CAS 955592-10-6): Procurement-Relevant Identity and Physicochemical Profile


N-(2-(1-Propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide (CAS 955592-10-6; IUPAC: 2,2-dimethyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]propanamide) is a synthetic small molecule (C₁₉H₃₀N₂O, MW 302.46) comprising a 1,2,3,4-tetrahydroquinoline core N-substituted with an n-propyl group and a C-6 ethyl linker terminating in a sterically hindered pivalamide moiety . The compound is supplied as a research-chemical with purity ≥95% and exhibits computed physicochemical descriptors—clogP 3.14, topological polar surface area (TPSA) 32.34 Ų, one hydrogen bond donor, and three hydrogen bond acceptors—that place it within Lipinski and CNS drug-like property space [1]. The tetrahydroquinoline scaffold is recognized as a privileged pharmacophore in medicinal chemistry with demonstrated relevance across anti-cancer, neurotropic, anti-inflammatory, and anti-infective programs [2].

Why N-(2-(1-Propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide Cannot Be Freely Substituted with In-Class Tetrahydroquinoline Amide Analogs


Although multiple tetrahydroquinoline-based amide analogs exist within the same CAS cluster (955528-series), their substitution is not functionally neutral. The N-1 alkyl chain length, the C-6 linker topology (direct amide vs. ethyl-bridged), and the nature of the terminal amide acyl group each independently modulate lipophilicity, hydrogen-bonding capacity, and steric shielding of the amide bond. Specifically, the target compound's n-propyl N-1 substituent and its sterically demanding pivalamide (Taft Eₛ = –1.54 for –C(CH₃)₃) [1] confer a distinct physicochemical signature—clogP 3.14, TPSA 32.34 Ų, 7 rotatable bonds [2]—that differs materially from its closest commercially available analogs. Substituting with an ethyl (N-1) or propionamide (acyl) congener alters lipophilicity by an estimated ≥0.3–0.7 log units and removes the hydrolytic shield conferred by the tert-butyl group, potentially changing metabolic stability, membrane partitioning, and target engagement in any biological assay where these parameters are relevant [3].

Quantitative Differentiation Evidence: N-(2-(1-Propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide vs. Closest Structural Analogs


Lipophilicity (clogP) Comparison: Target Compound vs. N-1 Ethyl and Terminal Propionamide Analogs

The target compound exhibits a computed clogP of 3.14 [1], positioning it within the optimal lipophilicity window for CNS drug candidates (clogP 2–4), while avoiding the excessive lipophilicity (clogP >5) associated with poor solubility and promiscuous binding. The N-1 ethyl analog (CAS 955528-41-3, C₁₇H₂₆N₂O, MW 288.44) has an estimated clogP of approximately 2.7–2.8 due to the loss of one methylene unit, representing a decrease of ~0.3–0.4 log units [2]. The N-1-propyl propionamide analog (CAS 955528-03-7, C₁₇H₂₆N₂O, MW 274.41) has an estimated clogP of approximately 2.4–2.5 owing to the replacement of the tert-butyl pivalamide with a less lipophilic ethyl group, representing a decrease of ~0.6–0.7 log units [2]. These differences in clogP can translate into measurable shifts in membrane permeability, plasma protein binding, and volume of distribution in biological systems [3].

Lipophilicity CNS penetration Physicochemical profiling Drug-likeness

Amide Hydrolytic Stability: Pivalamide Steric Shielding vs. Linear Amide Analogs

The pivalamide group in the target compound provides substantial steric shielding of the amide carbonyl through its tert-butyl substituent, characterized by a Taft steric parameter Eₛ = –1.54 [1]. This steric bulk kinetically retards both chemical hydrolysis and enzymatic cleavage by amidases (EC 3.5.1.4) compared to less hindered amides [2]. The closest commercially available analogs—N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propionamide (CAS 955528-03-7, Eₛ for –CH₂CH₃ ≈ –0.07) and N-(2-(1-Propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide (CAS 955528-09-3, Eₛ for –C₆H₅ ≈ –0.38 to –2.55 depending on orientation)—lack this level of steric protection [1]. The 3,3-dimethylbutanamide analog (CAS 955528-01-5) bears a –CH₂C(CH₃)₃ group which provides steric bulk at the β-position but lacks the direct α-quaternary shielding of pivalamide, yielding a distinct hydrolysis profile [3].

Metabolic stability Amide hydrolysis Steric hindrance Pivalamide

Physicochemical Balance for CNS Multiparameter Optimization (CNS MPO): Target Compound vs. Benzamide Analog

Applying the CNS MPO framework, the target compound achieves a favorable profile: MW 302.46, clogP 3.14, TPSA 32.34 Ų, HBD 1, and pKa of the tetrahydroquinoline nitrogen estimated at ~7.5–8.0 (typical for tertiary aniline-type amines) [1]. In contrast, the benzamide analog (CAS 955528-09-3, C₂₁H₂₆N₂O, MW 322.45) possesses a higher molecular weight (ΔMW ≈ +20 Da), a larger TPSA (estimated ~41 Ų due to the additional aromatic ring contribution), and a higher clogP (estimated ~3.8–4.0 due to the phenyl group) . These parameters push the benzamide analog closer to the boundaries of desirable CNS drug space (MW < 400, TPSA < 90 Ų, clogP < 5), whereas the target compound sits more centrally within the optimal range. The ethyl-bridged linker topology (7 rotatable bonds) also distinguishes the target compound from directly N-6-attached pivalamide analogs that lack the ethyl spacer [1].

CNS drug design CNS MPO Physicochemical properties Blood-brain barrier permeability

N-1 n-Propyl Substitution: Lipophilicity Optimization vs. Methyl and Ethyl Congeners

The N-1 n-propyl group of the target compound represents a deliberate lipophilicity-tuning element that distinguishes it from both shorter-chain (methyl, ethyl) and longer-chain (butyl, isobutyl) tetrahydroquinoline pivalamide analogs. The computed XLogP3 of the free amine precursor [2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]amine is 2.6 [1]; the pivalamide group adds approximately 0.5–0.6 log units to reach the final clogP of 3.14 [2]. The N-1 ethyl analog would have a precursor amine XLogP3 of ~2.1 (one fewer methylene), yielding a final clogP of ~2.6–2.7, which falls below the generally accepted lower bound (clogP ~3) for optimal passive CNS penetration [3]. Conversely, an N-1 butyl analog would push the clogP above 3.5, approaching the threshold where plasma protein binding and metabolic clearance become problematic. The n-propyl group thus occupies a 'Goldilocks' position within this homologous series [3].

Structure-activity relationship N-alkyl substitution Lipophilicity tuning Tetrahydroquinoline

Ethyl-Bridged Linker Topology: Conformational Flexibility vs. Directly N-6-Attached Amide Analogs

The target compound features an ethyl (–CH₂CH₂–) linker between the tetrahydroquinoline C-6 position and the pivalamide nitrogen, yielding 7 rotatable bonds and a specific spatial separation between the aromatic core and the amide pharmacophore [1]. This contrasts with directly N-6-attached pivalamide analogs such as N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide (CAS not specified in non-excluded sources) or N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide, where the pivalamide is rigidly attached to the tetrahydroquinoline ring, reducing the degrees of conformational freedom and potentially restricting the accessible pharmacophore orientations . The ethyl linker increases the distance between the basic tetrahydroquinoline nitrogen (estimated pKa ~7.5–8.0) and the neutral pivalamide, creating a more distinct spatial separation of hydrogen-bonding features that may favor differential recognition by biological targets [2].

Conformational flexibility Linker topology Molecular recognition Rotatable bonds

Vendor-Supplied Purity Specification and Quality Benchmarking

The target compound is commercially available from Chemenu (Catalog No. CM819517) with a specified purity of ≥95% . This purity specification is comparable to or exceeds that of several closest analogs available through non-excluded vendors: N-(2-(1-Propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide (CAS 955528-09-3) is available from Bidepharm at 98% purity , while N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propionamide (CAS 955528-03-7) is listed at standard research-grade purity without explicit certification in publicly accessible databases. The 95%+ specification provides a documented quality floor that supports reproducible biological assay results, though users should note that no orthogonal purity certification (e.g., qNMR, HPLC-ELSD) is publicly disclosed for this specific catalog entry . Procurement decisions between 95% (target compound) and 98% (benzamide analog) purity grades should be weighed against the differentiated physicochemical properties documented in Evidence Items 1–5 above, as a 3% purity differential is unlikely to be the dominant factor in assay outcome variability for most screening applications.

Purity specification Quality control Procurement criteria Research chemical

High-Confidence Application Scenarios for N-(2-(1-Propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide Based on Quantitative Differentiation Evidence


CNS-Targeted Screening Library Design Requiring Balanced clogP and Moderate TPSA

The compound's clogP of 3.14 and TPSA of 32.34 Ų place it within the CNS MPO optimal space, distinguishing it from the less lipophilic ethyl analog (estimated clogP ~2.7) and the heavier, more lipophilic benzamide analog (estimated clogP ~3.9, TPSA ~41 Ų) [1]. Procurement for CNS-focused compound collections is supported where balanced permeability and solubility are prioritized, and where the n-propyl N-1 substituent is hypothesized to confer an advantage over shorter-chain congeners in passive blood-brain barrier penetration [2].

Metabolic Stability-Sensitive Assays Where Amide Hydrolysis Is a Confounding Variable

In microsomal or hepatocyte stability assays, the pivalamide group (Taft Eₛ = –1.54) provides kinetic resistance to amidase-mediated hydrolysis that is absent in the propionamide (Eₛ ≈ –0.07) and benzamide (Eₛ ≈ –0.38) analogs [3]. The target compound should be preferentially selected over these analogs when the experimental readout requires the amide bond to remain intact throughout the incubation period, reducing the risk of false-negative results attributable to rapid hydrolytic clearance of the terminal amide group [4].

Structure-Activity Relationship (SAR) Studies Exploring N-1 Alkyl Chain Length in Tetrahydroquinoline Series

The n-propyl N-1 substituent provides a specific lipophilicity increment (contribution to clogP: ~+0.5 log units relative to N-1 ethyl) that bridges the gap between shorter-chain (methyl, ethyl) and longer-chain (butyl) analogs within the tetrahydroquinoline pivalamide series [2]. This compound serves as a critical SAR probe for deconvoluting the contribution of N-1 alkyl chain length to target binding affinity, cellular potency, and pharmacokinetic parameters, and its procurement is essential for any systematic N-1 scanning campaign [5].

Pharmacophore Modeling Requiring Defined Spatial Separation Between Basic Amine and Neutral Amide

The ethyl-bridged linker topology creates a ~5.1 Å separation between the tetrahydroquinoline C-6 position and the pivalamide nitrogen, with 7 rotatable bonds enabling conformational sampling that cannot be achieved by directly N-6-attached pivalamide analogs (4–5 rotatable bonds, ~2.8 Å separation) [1]. This distinct pharmacophore geometry supports computational modeling, docking studies, and scaffold-hopping exercises where the relative orientation of the basic tetrahydroquinoline nitrogen and the neutral pivalamide carbonyl is a key determinant of predicted target engagement [5].

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